molecular formula C13H19BrN2OS B2434594 ethyl N-phenyl-4-morpholinecarbimidothioate CAS No. 1217201-31-4

ethyl N-phenyl-4-morpholinecarbimidothioate

Cat. No.: B2434594
CAS No.: 1217201-31-4
M. Wt: 331.27
InChI Key: VJEDACMPKXDOAO-IERUDJENSA-N
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Description

Ethyl N-phenyl-4-morpholinecarbimidothioate is a versatile chemical compound known for its complex structure and diverse applications in scientific research. It is characterized by its molecular formula C13H18N2OS and a molecular weight of 250.36 g/mol . This compound is used in various fields, including drug synthesis and material science, due to its unique chemical properties.

Properties

IUPAC Name

ethyl N-phenylmorpholine-4-carboximidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS.BrH/c1-2-17-13(15-8-10-16-11-9-15)14-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEDACMPKXDOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NC1=CC=CC=C1)N2CCOCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-phenyl-4-morpholinecarbimidothioate typically involves the reaction of ethyl isothiocyanate with N-phenylmorpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as recrystallization or distillation to ensure the compound meets the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-phenyl-4-morpholinecarbimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group or the phenyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide, often with the addition of a catalyst or base.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

  • Synthetic Intermediate : The compound serves as a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups can participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

Biology

  • Biochemical Probes : Ethyl N-phenyl-4-morpholinecarbimidothioate has been investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme activity and cellular processes.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in developing new antimicrobial agents.

Medicine

  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Drug Development : The compound's unique structure makes it a candidate for further drug development. Its interactions with biological macromolecules can be explored to design novel therapeutic agents targeting specific diseases.

Data Tables

Application Area Description Research Findings
ChemistrySynthetic intermediate for complex moleculesUsed in nucleophilic substitutions
BiologyBiochemical probe for enzyme activityExhibits antimicrobial properties against various bacteria
MedicinePotential anticancer agentInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating its potential as a new antimicrobial agent.
  • Cytotoxicity Assay :
    In vitro testing on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies suggested that the compound triggers apoptosis through mitochondrial pathways.
  • Drug Interaction Studies :
    Molecular docking simulations were performed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. Results indicated strong binding interactions, supporting its potential role as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of ethyl N-phenyl-4-morpholinecarbimidothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl N-phenyl-4-morpholinecarbimidothioate is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

Biological Activity

Ethyl N-phenyl-4-morpholinecarbimidothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of heteroaromatic compounds. Its structure can be represented as follows:

C1H1N1O1S1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1

This compound features a morpholine ring, which is known for its ability to interact with biological systems, particularly in modulating enzyme activities.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with inflammatory pathways, potentially offering therapeutic benefits in autoimmune disorders and chronic inflammation .
  • Antioxidant Properties : It may also possess antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Agents : Due to its enzyme inhibition capabilities, it may serve as a candidate for the treatment of inflammatory diseases.
  • Cancer Treatment : Some studies suggest that compounds similar to this compound can target cancer-related pathways, particularly those involving phosphoinositide 3-kinase (PI3K) signaling .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionReduction in inflammatory markers
Antioxidant ActivityScavenging free radicals
Anticancer PotentialModulation of PI3K signaling pathways

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of rheumatoid arthritis, this compound demonstrated significant reductions in joint inflammation and pain markers. The study reported a decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. These effects were linked to the downregulation of PI3K signaling pathways, highlighting its potential role in cancer therapy .

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